Lu AF58801
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Overview
Description
Lu AF58801 is a selective and brain penetrant positive allosteric modulator of alpha-7 nicotinic acetylcholine receptors.
Scientific Research Applications
1. Neuropharmacology and Cognitive Function
Lu AF58801 has been identified as a potent, orally available, brain-penetrant positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine receptor. Its efficacy has been demonstrated in cognitive tasks in animal models. For instance, this compound showed effectiveness in a novel object recognition task in rats treated subchronically with phencyclidine (PCP), suggesting its potential application in addressing cognitive deficits (Eskildsen et al., 2014).
2. Neuropsychiatric Disorders
A study exploring the 15q13.3 microdeletion mouse model, associated with schizophrenia and epilepsy, investigated the effects of this compound on brain connectivity. This compound normalized elevated functional connectivity in various brain regions, including prefrontal and frontal, hippocampal, striatal, thalamic, and auditory areas. This suggests its therapeutic potential in neuropsychiatric conditions, particularly in modulating brain connectivity associated with schizophrenia (Gass et al., 2016).
Properties
CAS No. |
1531592-40-1 |
---|---|
Molecular Formula |
C20H23NO3 |
Molecular Weight |
325.4 |
IUPAC Name |
(1S,2S)-2-Phenyl-cyclopropanecarboxylic acid [alpha(R)-(4-ethoxy-phenyl)-2-hydroxy-ethyl]-amide |
InChI |
InChI=1S/C20H23NO3/c1-2-24-16-10-8-15(9-11-16)19(13-22)21-20(23)18-12-17(18)14-6-4-3-5-7-14/h3-11,17-19,22H,2,12-13H2,1H3,(H,21,23)/t17-,18+,19+/m1/s1 |
InChI Key |
UIVKAFXVMUZVHS-QYZOEREBSA-N |
SMILES |
O=C([C@@H]1[C@@H](C2=CC=CC=C2)C1)N[C@H](C3=CC=C(OCC)C=C3)CO |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Lu AF58801; Lu-AF58801; LuAF58801; AF58801; AF-58801; AF 58801; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.